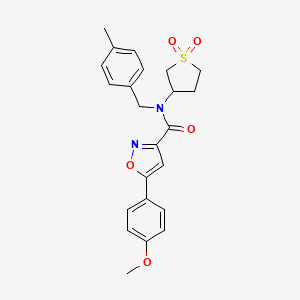![molecular formula C17H12ClN5O2 B11346222 5-chloro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11346222.png)
5-chloro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a benzofuran core, a tetrazole ring, and a carboxamide group, which collectively contribute to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.
Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile derivative.
Chlorination and Methylation: Chlorination and methylation of the benzofuran core are achieved using reagents such as thionyl chloride and methyl iodide under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group through a reaction between the benzofuran derivative and an amine, typically in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug molecules to enhance metabolic stability and bioavailability.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly as anti-inflammatory, antimicrobial, or anticancer agents. The presence of multiple functional groups allows for diverse interactions with biological targets.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-chloro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The benzofuran core may also contribute to binding affinity and specificity through hydrophobic interactions and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in having a chloro and methyl group but differs in the core structure and functional groups.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Shares the tetrazole ring but has different substituents and overall structure.
Uniqueness
The uniqueness of 5-chloro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide lies in its combination of a benzofuran core with a tetrazole ring and a carboxamide group. This combination provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C17H12ClN5O2 |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
5-chloro-3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12ClN5O2/c1-10-14-8-11(18)2-7-15(14)25-16(10)17(24)20-12-3-5-13(6-4-12)23-9-19-21-22-23/h2-9H,1H3,(H,20,24) |
InChI-Schlüssel |
XZFNDHLQDRAZGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346142.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11346157.png)
![Dimethyl 5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11346162.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11346173.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11346180.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11346181.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11346190.png)

![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11346196.png)
![2,2-Diphenyl-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11346214.png)


![5-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11346226.png)
